6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound with the molecular formula C16H14BrN3O3 and a molecular weight of 376.21 g/mol
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may find use in the development of new materials with specific properties, such as improved stability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could result in a variety of derivatives with different functional groups replacing the bromine atom.
Mechanism of Action
The mechanism of action of 6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile would depend on its specific interactions with molecular targets. The piperidine ring and bromofuran moiety may allow it to bind to certain enzymes or receptors, modulating their activity. The nicotinonitrile group could further influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and bromofuran-containing molecules. Examples include:
Piperidine derivatives: Compounds like piperine and evodiamine, which also feature the piperidine ring and exhibit various biological activities.
Bromofuran-containing molecules: Compounds with similar bromofuran moieties, which may share some chemical reactivity and biological properties.
Uniqueness
What sets 6-((1-(5-Bromofuran-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile apart is the combination of its three distinct functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c17-14-3-2-13(23-14)16(21)20-7-5-12(6-8-20)22-15-4-1-11(9-18)10-19-15/h1-4,10,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAMGOALURZRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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